molecular formula C12H12ClNO2 B8322954 4-[3-(2-Chloroethoxy)phenyl]-3-oxo-butyronitrile

4-[3-(2-Chloroethoxy)phenyl]-3-oxo-butyronitrile

Cat. No. B8322954
M. Wt: 237.68 g/mol
InChI Key: MLHPJHZUZAJQIV-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

To a 1.0 L three-necked round-bottomed flask was added 150 mL of anhydrous THF and cooled to −78° C. n-Butyl lithium (2.5 M in hexane, 52.5 mL, 131 mmol) was added dropwise. Anhydrous CH3CN (7.2 mL, 138 mmol) in 150 mL of anhydrous THF was subsequently added dropwise to the flask amidst stirring and cooling. After 1 h of stirring, [3-(2-chloroethoxy)phenyl]-acetic acid methyl ester (15 g, 66 mmol) in 20 mL of anhydrous THF was added dropwise to the resulting white colloidal mixture in the flask. The reaction mixture was stirred for an additional 2 h, followed by the addition of 4:1 mixture of MeOH: acetic acid (AcOH) at −78° C. The solution was diluted with 500 mL water and extracted with EtOAc (4×150 mL). The organic layer was separated, dried with anhydrous MgSO4, filtered, and concentrated in vacuo. Residual AcOH was removed by concentrating in vacuo with toluene. The residue was passed through silica gel eluting with CH2Cl2 to yield 4-[3-(2-chloroethoxy)phenyl]-3-oxo-butyronitrile as an off-white solid, 16.0 g (99% yield).
Quantity
52.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]#[N:8].C[O:10][C:11](=O)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH2:20][CH2:21][Cl:22])[CH:14]=1.CO>C1COCC1.O.C(O)(=O)C>[Cl:22][CH2:21][CH2:20][O:19][C:15]1[CH:14]=[C:13]([CH2:12][C:11](=[O:10])[CH2:6][C:7]#[N:8])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
52.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)OCCCl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
amidst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After 1 h of stirring
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at −78° C
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Residual AcOH was removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo with toluene

Outcomes

Product
Name
Type
product
Smiles
ClCCOC=1C=C(C=CC1)CC(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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